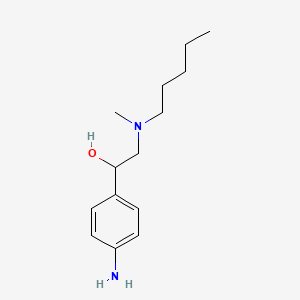
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride is a chemical compound with the molecular formula C19H27NO3.ClH . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group at the 1-position. The cyclopentyl group is then attached to the 3-position of the pyrrolidine ring. Finally, the phenylacetate moiety is introduced, and the compound is converted to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetate moiety can be replaced with other functional groups.
Aplicaciones Científicas De Investigación
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain .
Comparación Con Compuestos Similares
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride can be compared with other similar compounds, such as:
1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride: This compound has a methyl group instead of an ethyl group at the 1-position of the pyrrolidine ring.
1-Ethylpyrrolidin-3-yl cyclohexyl(hydroxy)phenylacetate hydrochloride: This compound has a cyclohexyl group instead of a cyclopentyl group.
1-Ethylpyrrolidin-3-yl cyclopentyl(methoxy)phenylacetate hydrochloride: This compound has a methoxy group instead of a hydroxy group on the phenylacetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
60573-74-2 |
|---|---|
Fórmula molecular |
C19H28ClNO3 |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
(1-ethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-20-13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,2,6-7,10-14H2,1H3;1H |
Clave InChI |
WUZDQJPMWOHZRA-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
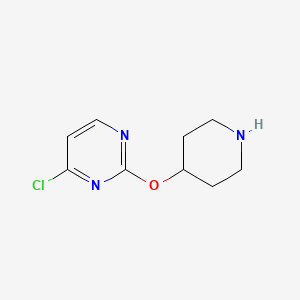
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

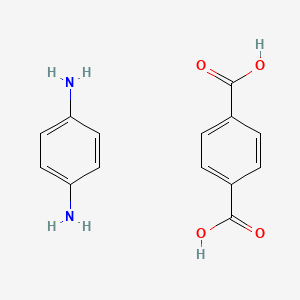

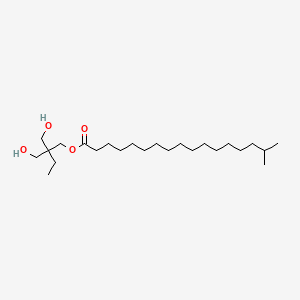

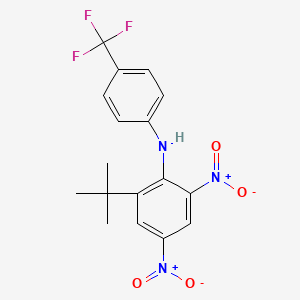
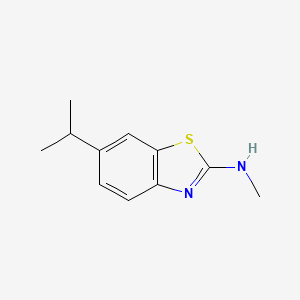


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
